3-Butoxy-2-acetylaminopropionic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
96474-20-3 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-acetamido-3-butoxypropanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-3-4-5-14-6-8(9(12)13)10-7(2)11/h8H,3-6H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
YTZRKCIRIPWRQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Contextualization Within Xenobiotic Metabolism Studies
The biotransformation of xenobiotics is a multi-phase process designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) derivatives that can be easily excreted. mhmedical.com This metabolic process is broadly categorized into Phase I, II, and III reactions. wikipedia.org
Phase I Reactions: These modification reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups such as hydroxyl (–OH), amino (–NH2), or carboxyl (–COOH) groups. mhmedical.commhmedical.com This initial step generally increases the reactivity of the xenobiotic, preparing it for the subsequent phase. mhmedical.com
Phase II Reactions: In this phase, the modified xenobiotic is conjugated with an endogenous molecule. wikipedia.org This process, catalyzed by transferase enzymes, significantly increases water solubility and facilitates excretion. nih.gov Common conjugation reactions include glucuronidation, sulfation, and acetylation. mhmedical.com
Phase III Reactions: This final phase involves the transport of the conjugated metabolites out of the cells and the body, often mediated by efflux transporters. wikipedia.org
Table 1: The Phases of Xenobiotic Metabolism| Phase | Primary Function | Key Reactions | Primary Enzyme Families | Example |
|---|---|---|---|---|
| Phase I | Modification (introduction/exposure of functional groups) | Oxidation, Reduction, Hydrolysis | Cytochrome P450s (CYPs), Esterases | Conversion of benzene (B151609) to phenol (B47542) |
| Phase II | Conjugation (addition of polar molecules) | Glucuronidation, Sulfation, Acetylation, Glutathione (B108866) Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), N-acetyltransferases (NATs), Glutathione S-transferases (GSTs) | Conjugation of phenol with glucuronic acid |
| Phase III | Excretion (transport out of cells) | Efflux Transport | ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) | Removal of conjugated metabolites from the cell |
Historical Perspectives in Chemical and Biochemical Research
While the broader field of xenobiotic metabolism has its origins in the mid-19th century, detailed research on specific, individual metabolites is often a more recent endeavor, driven by advances in analytical chemistry. There is a lack of specific historical research literature detailing the discovery or synthesis of 3-Butoxy-2-acetylaminopropionic acid.
However, the historical context for the metabolic reactions that would lead to its formation is well-established. The concept of "detoxification" of foreign compounds was developed over decades of observing the chemical changes that substances underwent in the body. The major Phase II conjugation pathways, including N-acetylation, were elucidated throughout the 20th century. The discovery of N-acetyltransferases (NATs), the enzymes responsible for acetylation, was a significant milestone. These historical developments in understanding fundamental biotransformation pathways provide the foundational knowledge upon which the significance of a metabolite like this compound can be inferred.
Current Research Trajectories and Scholarly Significance
Strategies for Chemical Synthesis of this compound
Conventional synthetic approaches to this compound would likely involve a multi-step sequence starting from readily available precursors. Two plausible retrosynthetic pathways are considered here, primarily differing in the order of establishing the ether linkage and the N-acetylation.
Route A: Etherification followed by N-acetylation
This strategy commences with a protected serine derivative, a common and versatile starting material in amino acid synthesis.
Step 1: Protection of the amino and carboxyl groups of serine. L-serine can be protected, for example, as its methyl ester with the amino group protected by a Boc (tert-butyloxycarbonyl) group.
Step 2: Williamson Ether Synthesis. The hydroxyl group of the protected serine is then subjected to a Williamson ether synthesis. wikipedia.orgbyjus.com This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to attack an n-butyl halide (e.g., n-butyl bromide). chemistrytalk.orgyoutube.comlibretexts.org
Step 3: Deprotection of the amino group. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid).
Step 4: N-acetylation. The resulting free amino group is then acetylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a base. google.com
Step 5: Saponification. Finally, the methyl ester is hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide, followed by acidic workup to yield the target compound.
Route B: N-acetylation followed by etherification
An alternative approach involves the initial N-acetylation of serine.
Step 1: N-acetylation of serine. L-serine is first N-acetylated using acetic anhydride.
Step 2: Esterification. The carboxylic acid of N-acetyl-L-serine is esterified (e.g., to a methyl or ethyl ester) to protect it during the subsequent etherification step.
Step 3: Williamson Ether Synthesis. The hydroxyl group of the N-acetyl-L-serine ester is then etherified with an n-butyl halide as described in Route A.
Step 4: Saponification. The final step is the hydrolysis of the ester to the carboxylic acid.
| Route | Starting Material | Key Reactions | Advantages | Potential Challenges |
| A | Protected L-serine | Williamson ether synthesis, N-acetylation | Well-established protecting group strategies | Multiple protection/deprotection steps |
| B | L-serine | N-acetylation, Williamson ether synthesis | Fewer protection steps for the amino group | Potential for side reactions during etherification |
More contemporary synthetic methods could offer more efficient and stereoselective routes to this compound.
Michael Addition to a Dehydroalanine (B155165) Derivative
A promising approach involves the conjugate addition of butanol to a suitable dehydroalanine derivative. Dehydroalanine is a reactive Michael acceptor and has been used in the synthesis of various amino acid derivatives. acs.orgnih.govnih.govresearchgate.netacs.org
Step 1: Synthesis of an N-acetyl-dehydroalanine ester. This precursor can be synthesized from N-acetyl-L-serine via dehydration.
Step 2: Michael Addition. The conjugate addition of butoxide (generated from butanol and a base) to the N-acetyl-dehydroalanine ester would form the desired carbon-oxygen bond at the 3-position.
Step 3: Saponification. Hydrolysis of the ester would yield the final product.
This method could potentially be more atom-economical and might offer opportunities for stereocontrol at the alpha-carbon during the protonation of the enolate intermediate formed after the Michael addition.
Photoredox-Mediated C–O Bond Activation
Recent advances in photoredox catalysis could enable the direct coupling of an alcohol with an amino acid derivative. For instance, a protocol could be envisioned where a radical generated from a butoxy-containing precursor is added to a suitable amino acid-derived radical acceptor. While this is a more speculative approach for this specific target, the asymmetric synthesis of unnatural amino acids through photoredox-mediated C-O bond activation of aliphatic alcohols has been demonstrated. researchgate.net
| Method | Key Reaction | Potential Advantages | Potential Challenges |
| Michael Addition | Conjugate addition of butoxide | High atom economy, potential for stereocontrol | Synthesis and stability of the dehydroalanine precursor |
| Photoredox Catalysis | Radical addition | Mild reaction conditions, novel reactivity | Development of a specific catalytic system |
Biocatalytic and Enzymatic Approaches for this compound Production
Biocatalysis offers a powerful alternative for the synthesis of non-natural amino acids, often with high stereoselectivity and under mild reaction conditions. symeres.com
While there are no known natural metabolic pathways that produce this compound, several classes of enzymes could be harnessed for its synthesis.
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.govwikipedia.orgmdpi.comrsc.orgwikipedia.org A hypothetical biocatalytic route could involve the synthesis of 3-butoxy-2-oxopropionic acid as a keto acid precursor, followed by amination using a suitable transaminase.
N-terminal Acetyltransferases (NATs): These enzymes are responsible for the N-acetylation of proteins and peptides. wikipedia.orgwikipedia.orgcreative-proteomics.comnih.gov An in vitro enzymatic approach could utilize a NAT to specifically acetylate the amino group of a 3-butoxy-2-aminopropionic acid precursor. The biosynthesis of N-acylated amino acids is a known biological process. nih.govfrontiersin.org
β-Etherases: These enzymes, typically found in lignin-degrading bacteria, are known to cleave β-aryl ether bonds. nih.govnih.govfrontiersin.org While their natural function is catabolic, engineered β-etherases could potentially be developed to catalyze the formation of ether linkages, although this would represent a significant protein engineering challenge.
A chemo-enzymatic approach could mimic biological processes to achieve a controlled synthesis.
Proposed Chemo-Enzymatic Route:
Chemical Synthesis of 3-Butoxy-2-oxopropionic acid: This keto acid precursor could be prepared through conventional organic synthesis.
Enzymatic Transamination: A specific transaminase could be used to convert 3-butoxy-2-oxopropionic acid into 3-butoxy-2-aminopropionic acid with high enantiopurity.
Enzymatic N-acetylation: An N-terminal acetyltransferase could then be employed to acetylate the amino group, yielding the final product.
This approach would leverage the high selectivity of enzymes to control the stereochemistry at the alpha-carbon and the specific N-acetylation, potentially reducing the need for protecting groups and multiple steps associated with purely chemical routes.
Precursors and Intermediates in this compound Formation
The selection of precursors and the identification of key intermediates are crucial for the successful synthesis of the target molecule.
Potential Precursors:
| Precursor | Relevance to Synthetic Route |
| L-Serine | A readily available chiral starting material for conventional synthesis. |
| N-acetyl-L-serine | A key starting material for routes involving early N-acetylation. |
| Dehydroalanine derivatives | Electrophilic precursors for Michael addition routes. |
| n-Butanol | Source of the butoxy group. |
| n-Butyl bromide | Alkylating agent in Williamson ether synthesis. |
| Acetic anhydride | Acetylating agent for N-acetylation. |
| 3-Butoxy-2-oxopropionic acid | Keto acid precursor for transaminase-based biocatalytic routes. |
Key Intermediates:
| Intermediate | Synthetic Pathway |
| Protected L-serine esters | Conventional synthesis (Route A) |
| N-acetyl-L-serine esters | Conventional synthesis (Route B) |
| 3-Butoxy-2-(N-protected)aminopropionic acid esters | Conventional synthesis (Route A) |
| 3-Butoxy-2-aminopropionic acid | Intermediate before N-acetylation |
| Enolate of N-acetyl-2-aminopropionic acid ester | Michael addition pathway |
Chemical Precursors and Their Transformation Pathways
A logical synthetic approach to this compound would likely commence from a readily available amino acid precursor, such as L-serine or its ester derivatives. This strategy leverages the existing stereochemistry of the starting material to potentially afford an enantiomerically pure final product.
One potential pathway involves the O-alkylation of the hydroxyl group of a suitably protected serine derivative, followed by N-acetylation and subsequent deprotection.
Plausible Synthetic Pathway:
Protection of the Amino and Carboxyl Groups of Serine: To prevent unwanted side reactions, the amino and carboxyl functional groups of the starting serine molecule are typically protected. The amino group can be protected with a group like tert-butyloxycarbonyl (Boc), and the carboxyl group can be esterified, for example, as a methyl or ethyl ester.
O-Alkylation: The hydroxyl group of the protected serine ester is then alkylated using a butyl halide (e.g., butyl bromide) in the presence of a base, such as sodium hydride, to form the corresponding 3-butoxy derivative. This is a standard Williamson ether synthesis.
Deprotection of the Amino Group: The Boc protecting group is subsequently removed under acidic conditions to yield the free amine.
N-Acetylation: The exposed amino group is then acetylated using acetic anhydride or acetyl chloride, typically in the presence of a base, to introduce the acetylamino functionality. researchgate.net
Hydrolysis of the Ester: Finally, the ester group is hydrolyzed under basic or acidic conditions to yield the target molecule, this compound.
An alternative approach could involve the Michael addition of butanol to an N-acetyl-2,3-dehydroalanine derivative.
| Step | Precursor | Key Reagents and Conditions | Intermediate/Product |
| 1 | L-Serine | Boc-anhydride, Triethylamine; Methanol (B129727), Thionyl chloride | N-Boc-L-serine methyl ester |
| 2 | N-Boc-L-serine methyl ester | Butyl bromide, Sodium hydride, THF | N-Boc-3-butoxy-L-alanine methyl ester |
| 3 | N-Boc-3-butoxy-L-alanine methyl ester | Trifluoroacetic acid, Dichloromethane | 3-Butoxy-L-alanine methyl ester |
| 4 | 3-Butoxy-L-alanine methyl ester | Acetic anhydride, Pyridine | N-Acetyl-3-butoxy-L-alanine methyl ester |
| 5 | N-Acetyl-3-butoxy-L-alanine methyl ester | Sodium hydroxide, Water/Methanol | This compound |
Identification and Characterization of Reaction Intermediates
Throughout the proposed synthetic sequence, the identification and characterization of the reaction intermediates are crucial for ensuring the success of each step. Standard analytical techniques would be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be instrumental in confirming the structural integrity of each intermediate. For instance, in the O-alkylation step, the appearance of new signals corresponding to the butyl group in both the 1H and 13C NMR spectra would indicate a successful reaction.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the intermediates, confirming their elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy would be useful for tracking the presence and absence of key functional groups. For example, the disappearance of the O-H stretch and the appearance of C-O-C stretching vibrations would support the successful ether formation.
Derivatization Strategies and Analogue Synthesis for Research Purposes
The derivatization of this compound and the synthesis of its analogues are important for exploring its chemical space and for structure-activity relationship (SAR) studies in various research contexts.
Design and Synthesis of Structurally Related Compounds
The synthesis of structurally related compounds can be achieved by modifying the core structure of this compound. This can involve alterations to the alkoxy side chain, the N-acyl group, or the carboxylic acid moiety.
Varying the Alkoxy Chain: By using different alkyl halides in the O-alkylation step (e.g., ethyl bromide, propyl bromide, or benzyl (B1604629) bromide), a series of analogues with varying alkoxy chains can be synthesized. This would allow for the investigation of the effect of the size and nature of the alkoxy group on the compound's properties.
Modifying the N-Acyl Group: Instead of acetic anhydride, other acylating agents can be used to introduce different N-acyl groups (e.g., propionyl chloride, benzoyl chloride). This would lead to analogues with modified steric and electronic properties at the nitrogen atom.
Esterification and Amidation of the Carboxylic Acid: The carboxylic acid group can be converted to a variety of esters or amides. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acid (e.g., with a carbodiimide) and then reacting it with an amine.
| Analogue Type | Modification Strategy | Example Precursors/Reagents | Resulting Analogue Structure |
| Alkoxy Chain Variants | O-alkylation with different alkyl halides | Ethyl bromide, Propyl bromide | 3-Ethoxy-2-acetylaminopropionic acid, 3-Propoxy-2-acetylaminopropionic acid |
| N-Acyl Variants | N-acylation with different acylating agents | Propionyl chloride, Benzoyl chloride | 3-Butoxy-2-(propionylamino)propionic acid, 3-Butoxy-2-(benzoylamino)propionic acid |
| Carboxylic Acid Derivatives | Esterification or amidation | Ethanol, Benzylamine | Ethyl 3-butoxy-2-acetylaminopropanoate, N-Benzyl-3-butoxy-2-acetylaminopropanamide |
Functional Group Modifications and Their Implications for Chemical Reactivity
Modifications of the functional groups in this compound can have significant implications for its chemical reactivity and properties.
Carboxylic Acid Group: The carboxylic acid is a versatile functional group that can participate in a variety of reactions. Its acidity allows for salt formation with bases. Conversion to an ester or amide, as mentioned above, would alter its polarity and hydrogen bonding capabilities.
Amide Group: The N-acetyl group is relatively stable. However, under harsh acidic or basic conditions, it can be hydrolyzed to reveal the primary amine. The amide nitrogen is generally not basic, but the carbonyl oxygen can act as a hydrogen bond acceptor.
Ether Linkage: The butoxy group is generally unreactive under most conditions. However, cleavage of the ether bond can be achieved under strongly acidic conditions, particularly with hydroiodic or hydrobromic acid.
The strategic modification of these functional groups allows for the fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which is a common practice in medicinal chemistry and materials science research.
Enantioselective and Diastereoselective Synthesis of this compound
The controlled synthesis of a specific stereoisomer of this compound would require enantioselective or diastereoselective methods.
Chiral Auxiliaries and Catalytic Asymmetric Methods
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer. Once the stereocenter is established, the auxiliary is removed. Common chiral auxiliaries used in the synthesis of amino acids and their derivatives include oxazolidinones (e.g., Evans auxiliaries) and pseudoephedrine amides. While these are powerful tools, no specific examples of their use in the synthesis of this compound have been reported.
Catalytic asymmetric synthesis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. Transition metal complexes with chiral ligands are frequently employed for asymmetric hydrogenations, alkylations, and aminations. However, the literature lacks specific catalytic asymmetric methods developed for this compound.
Stereochemical Control in Multi-Step Syntheses
In a multi-step synthesis, establishing stereochemical control early in the reaction sequence is often the most effective strategy. This can be achieved by using a chiral starting material (a chiral pool approach) or by an early enantioselective step. For the synthesis of this compound, one could envision starting from a chiral amino acid precursor where the stereocenter is already defined. Subsequent steps would then be designed to avoid racemization. Again, specific multi-step syntheses with detailed stereochemical control for this compound are not described in the scientific literature.
Analysis and Characterization of Stereoisomers
Once synthesized, the separation and characterization of the stereoisomers of this compound would be essential. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a standard technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.
The absolute configuration of the stereoisomers could be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by spectroscopic methods like circular dichroism (CD) spectroscopy, often in conjunction with quantum chemical calculations. Nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents can also be employed to distinguish between enantiomers. No such analytical studies have been published for the stereoisomers of this compound.
Impact of Stereochemistry on Biochemical Interactions and Transformations
The different enantiomers of a chiral molecule often exhibit distinct interactions with biological systems, such as enzymes and receptors, which are themselves chiral. This can lead to significant differences in their pharmacological, toxicological, and metabolic profiles. For instance, one enantiomer might be a potent drug while the other is inactive or even harmful.
Given the lack of specific studies on this compound, one can only hypothesize about the potential impact of its stereochemistry. If the compound interacts with a specific enzyme or receptor, it is highly likely that the binding affinity and subsequent biological response would be stereoselective. Furthermore, if the compound undergoes metabolic transformation, the enzymes involved would likely process the enantiomers at different rates, leading to different metabolic fates. However, without experimental data, these remain speculative points.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete structural map of 3-Butoxy-2-acetylaminopropionic acid can be established. While this compound is a known metabolite, detailed public spectral data is scarce. The following sections are based on expected values and typical spectral characteristics for a molecule with this structure.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable connectivity information.
Key expected signals would include a triplet for the terminal methyl group of the butoxy chain, multiplets for the methylene (B1212753) groups of the butoxy chain, signals for the methylene and methine protons of the propionic acid backbone, a singlet for the acetyl methyl group, and a signal for the amide proton. The carboxylic acid proton is also expected to be present, likely as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (butoxy) | 0.85 - 0.95 | Triplet | ~7.0 |
| CH₂ (butoxy, next to CH₃) | 1.30 - 1.45 | Sextet | ~7.0 |
| CH₂ (butoxy, next to O) | 1.50 - 1.65 | Quintet | ~7.0 |
| O-CH₂ (butoxy) | 3.40 - 3.50 | Triplet | ~6.5 |
| O-CH₂ (propionic) | 3.55 - 3.70 | Multiplet | |
| CH (propionic) | 4.40 - 4.50 | Multiplet | |
| NH | 7.50 - 8.50 | Doublet | |
| CH₃ (acetyl) | 1.95 - 2.05 | Singlet |
Note: The data in this table is predictive and based on typical values for similar functional groups.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts are indicative of the type of carbon (e.g., alkyl, attached to an electronegative atom, carbonyl).
Expected signals would include those for the four carbons of the butoxy group, the three carbons of the propionic acid backbone, and the two carbons of the acetyl group (methyl and carbonyl).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (butoxy) | ~14 |
| CH₂ (butoxy, next to CH₃) | ~19 |
| CH₂ (butoxy, next to O) | ~32 |
| O-CH₂ (butoxy) | ~70 |
| O-CH₂ (propionic) | ~72 |
| CH (propionic) | ~53 |
| C=O (acetyl) | ~170 |
| CH₃ (acetyl) | ~23 |
Note: The data in this table is predictive and based on typical values for similar functional groups.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the butoxy and propionic acid fragments. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the butoxy, propionic acid, and acetyl moieties.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The exact mass can be compared to the theoretical mass calculated from the isotopic masses of the constituent elements.
Table 3: Predicted HRMS Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 218.1387 |
Note: The data in this table is predictive and based on the elemental composition C₁₀H₁₉NO₄.
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable information about the structure of the molecule.
For this compound, characteristic fragmentation pathways would likely include the loss of the butoxy group, the acetyl group, and the carboxylic acid group, leading to specific fragment ions that can be used to piece together the molecular structure. This technique is particularly useful in identifying metabolites from complex biological matrices. doi.org
In-Depth Analysis of this compound: Structural and Spectroscopic Characterization
Currently, detailed experimental data regarding the structural elucidation and advanced spectroscopic characterization of the chemical compound this compound is not available in publicly accessible scientific literature. Extensive searches of chemical databases and research publications did not yield specific findings for this particular molecule.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the specified sections:
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
To generate a scientifically accurate and detailed article as requested, primary research involving the synthesis and subsequent analysis of this compound would be required. Such research would establish the foundational data for a thorough discussion of its spectroscopic and structural properties.
In a general context, the analytical techniques mentioned in the outline are fundamental to the characterization of novel chemical compounds.
Infrared (IR) and Raman Spectroscopy are employed to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. For this compound, one would expect to observe characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the C-O-C stretch of the ether group.
Hyphenated Techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry) are powerful tools for separating the compound from a mixture and determining its molecular weight and fragmentation pattern. This information is crucial for confirming the compound's identity and purity.
Without published data from these analytical methods for this compound, any further elaboration would be speculative and not based on factual, scientific findings.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov For 3-Butoxy-2-acetylaminopropionic acid, DFT calculations would typically be employed to optimize the molecular geometry and calculate various electronic properties. Such studies often use functionals like B3LYP in combination with a suitable basis set to achieve a balance between accuracy and computational cost. nih.govresearchgate.netmdpi.com
Hypothetical Data Table for DFT Calculations: Below is an example of a data table that would be generated from DFT studies. The values presented are hypothetical and for illustrative purposes only, as no specific data exists for this compound.
| Property | Hypothetical Value | Units |
| Energy of HOMO | -0.25 | Hartrees |
| Energy of LUMO | 0.05 | Hartrees |
| HOMO-LUMO Gap | 0.30 | Hartrees |
| Dipole Moment | 3.5 | Debye |
| Electron Affinity | 1.2 | eV |
| Ionization Potential | 7.8 | eV |
| Chemical Hardness | 4.08 | eV |
| Electronegativity | 3.3 | eV |
This table is for illustrative purposes only. No published data is available for this compound.
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) would be used to provide a more rigorous, albeit computationally expensive, analysis of the molecule's electronic structure and properties. mdpi.com These methods are crucial for obtaining highly accurate geometries and energies. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations would be performed to study the dynamic behavior of this compound over time. These simulations could reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent like water. mdpi.com By analyzing the trajectories of the atoms, researchers could understand the flexibility of the butoxy and acetylamino side chains and identify stable conformational states.
In Silico Prediction of Reaction Pathways and Metabolite Formation
Computational tools can be used to predict the likely metabolic fate of a compound. By simulating potential reactions, such as oxidation, hydrolysis, or conjugation, it is possible to identify potential metabolites of this compound. These in silico predictions help guide experimental metabolic studies.
Ligand-Enzyme Docking Studies for Metabolic Transformations
To understand how this compound might be metabolized by enzymes, molecular docking studies would be conducted. nih.gov This involves computationally placing the molecule into the active site of a relevant metabolic enzyme (e.g., a cytochrome P450) to predict its binding orientation and affinity. nih.govresearchgate.net The results of such studies can provide insights into the specific interactions that facilitate metabolic transformation.
Hypothetical Data Table for Ligand-Enzyme Docking: This table illustrates the type of data that would be generated from docking studies with various metabolic enzymes. The values are purely hypothetical.
| Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
| CYP3A4 | -6.5 | Arg105, Phe215, Ala370 |
| CYP2D6 | -5.8 | Asp301, Phe120, Glu216 |
| UGT1A1 | -7.1 | His39, Ser37, Trp125 |
This table is for illustrative purposes only. No published data is available for this compound.
Biochemical Pathways and in Vitro/in Vivo Biotransformation Non Human Organisms
Identification of Metabolic Pathways in Model Organisms
Studies in various animal models have been instrumental in elucidating the metabolic pathways of n-butyl glycidyl (B131873) ether. Following administration, this compound undergoes extensive metabolism, with a significant portion being excreted in the urine as various metabolites. nih.govtandfonline.comnih.govnih.gov
The formation of 3-butoxy-2-acetylaminopropionic acid is a significant metabolic route for n-butyl glycidyl ether (BGE) in certain species. tandfonline.comnih.gov BGE is an epoxy compound that, once absorbed, is processed through two primary metabolic pathways: hydration of the epoxide ring to form a diol, and conjugation with glutathione (B108866) (GSH). doi.org The pathway leading to this compound is a multi-step process that follows the initial hydration of the BGE molecule. tandfonline.comdoi.org In studies conducted on rats, this compound was identified as a major urinary metabolite, accounting for a substantial percentage of the administered dose. tandfonline.comnih.govnih.gov
The biotransformation of n-butyl glycidyl ether into this compound involves several key intermediary metabolites. The initial step is the hydration of the epoxide ring of BGE, which results in the formation of 3-butoxy-2-hydroxy-1-propanol. doi.org This diol can then undergo further oxidation.
One of the subsequent key intermediates is 3-butoxy-2-hydroxypropionic acid. tandfonline.comdoi.org Further metabolic steps, including transamination and subsequent acetylation, are thought to convert this hydroxy acid into the final product, O-butyl-N-acetylserine (an isomer of this compound). doi.org Other related metabolites that have been identified in the urine of test animals include butoxyacetic acid and conjugates of 3-butoxy-2-hydroxy-1-propanol. nih.govtandfonline.comdoi.org
Table 1: Key Intermediary Metabolites in the Biotransformation of n-Butyl Glycidyl Ether
| Metabolite Name | Chemical Formula | Role in Pathway |
|---|---|---|
| 3-Butoxy-2-hydroxy-1-propanol | C₇H₁₆O₃ | Product of initial epoxide hydration doi.org |
| 3-Butoxy-2-hydroxypropionic acid | C₇H₁₄O₄ | Oxidized product of the diol, precursor to amination tandfonline.comdoi.org |
| O-Butyl-N-acetylserine | C₉H₁₇NO₄ | Product of transamination and acetylation doi.org |
| Butoxyacetic acid | C₆H₁₂O₃ | An alternative oxidation product nih.govtandfonline.com |
Enzymatic Mechanisms Governing this compound Formation
The conversion of n-butyl glycidyl ether to its various metabolites is governed by a series of specific enzymatic reactions.
The initial and rate-limiting step in the pathway leading to this compound is the hydrolysis of the epoxide ring of n-butyl glycidyl ether. This reaction is catalyzed by epoxide hydrolases (EHs). nih.govnih.govresearchgate.net These enzymes add a water molecule to the epoxide, opening the strained ring to form the corresponding vicinal diol, 3-butoxy-2-hydroxy-1-propanol. doi.orgnih.gov Both microsomal and soluble epoxide hydrolases are known to be involved in the metabolism of xenobiotic epoxides, and their activity is crucial for the detoxification and subsequent elimination of such compounds. mdpi.com
Following the initial hydration, further biotransformation involves oxidoreductases and transferases. doi.org Oxidoreductases are responsible for the oxidation of the primary alcohol group of the diol intermediate to a carboxylic acid, forming 3-butoxy-2-hydroxypropionic acid. doi.org
The subsequent steps of amination and acetylation to form the final product likely involve transaminases (a type of transferase) and acetyltransferases. doi.org While the precise enzymes have not been fully characterized for this specific pathway, it is hypothesized that the α-hydroxy acid undergoes transamination to an amino acid, which is then acetylated to yield this compound or its isomer, O-butyl-N-acetylserine. doi.org Another major pathway for BGE involves conjugation with glutathione, a reaction catalyzed by glutathione S-transferases, which leads to mercapturic acid derivatives. nih.govdoi.org
Comparative Biotransformation Across Different Non-Human Species
Significant species-dependent differences have been observed in the metabolism of n-butyl glycidyl ether. Following oral administration, the profile of urinary metabolites varies between rats, rabbits, and mice. nih.govtandfonline.comnih.gov
In rats, this compound is a major metabolite, constituting approximately 23% of the dose excreted in the urine. tandfonline.comnih.govnih.gov In contrast, this metabolite was not detected in the urine of rabbits administered the same compound. nih.govnih.gov Rabbits primarily excrete 3-butoxy-2-hydroxypropionic acid (35%) and butoxyacetic acid (5%). tandfonline.comnih.gov
Studies in mice have identified a broader range of fifteen urinary metabolites. nih.govdoi.org While sharing many metabolites with rats, mice also produce unique compounds derived from the oxidative deamination of 3-butoxy-1-(cystein-S-yl)-2-propanol, which are not found in rat urine. nih.govdoi.org This highlights distinct differences in the activity of specific metabolic enzymes between these species.
Table 2: Comparative Excretion of Major Metabolites of n-Butyl Glycidyl Ether (% of Urinary Radioactivity)
| Metabolite | Rat | Rabbit |
|---|---|---|
| This compound | 23% tandfonline.comnih.gov | Not Detected nih.govnih.gov |
| 3-Butoxy-2-hydroxypropionic acid | 9% tandfonline.comnih.gov | 35% tandfonline.comnih.gov |
| Butoxyacetic acid | 10% tandfonline.comnih.gov | 5% tandfonline.comnih.gov |
Species-Specific Metabolic Differences and Their Biochemical Basis
No studies have been published that investigate the metabolic pathways of this compound in different non-human species. Consequently, there is no information available on potential species-specific differences in its biotransformation or the biochemical basis for such variations.
Strain-Specific Variations in Metabolism
Similarly, the scientific literature lacks any data concerning strain-specific variations in the metabolism of this compound within any given species.
In Vitro Metabolic Studies Using Cellular and Subcellular Fractions
Microsomal and Cytosolic Preparations for Biotransformation Studies
There are no published in vitro studies that have utilized microsomal or cytosolic preparations from any organism to investigate the biotransformation of this compound. Therefore, its metabolic fate in these subcellular fractions remains uncharacterized.
Analytical Method Development and Validation for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a molecule such as 3-Butoxy-2-acetylaminopropionic acid, which possesses both polar (carboxylic acid, amide) and non-polar (butoxy group) functionalities, several chromatographic approaches can be successfully employed.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for this compound.
Reversed-phase HPLC (RP-HPLC) would be the most probable mode of separation. In this technique, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention of this compound would be influenced by the hydrophobicity of the butoxy group and the polarity of the acetylamino and carboxylic acid moieties. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure adequate retention and subsequent elution of the compound with good peak shape.
Detection of this compound can be challenging as it lacks a strong chromophore for UV-Vis detection at higher wavelengths. myfoodresearch.com Detection at low UV wavelengths (around 210-220 nm) is possible due to the presence of the carboxylic acid and amide groups. However, this can suffer from interference from other components in complex samples. liberty.edu To enhance sensitivity and selectivity, derivatization is often employed. myfoodresearch.comactascientific.comactascientific.com Pre-column derivatization with reagents that introduce a fluorescent or highly UV-absorbent tag is a common strategy for amino acid analysis. myfoodresearch.comactascientific.com
Potential HPLC Parameters:
| Parameter | Potential Value/Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress the ionization of the carboxylic acid, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the non-polar stationary phase. |
| Gradient | 10% to 90% B over 20 minutes | A typical starting point to ensure elution of the compound with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm or Fluorescence (with derivatization) | Low UV for the underivatized compound; fluorescence for higher sensitivity after derivatization. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com Due to the low volatility of this compound, owing to its polar carboxylic acid and amide functional groups, direct GC analysis is not feasible. Therefore, derivatization is a mandatory step to increase its volatility. sigmaaldrich.comresearchgate.netacs.orgnih.gov
The most common derivatization strategies for compounds containing carboxylic acid and amide groups are esterification and silylation. sigmaaldrich.comacs.org Esterification of the carboxylic acid group, for example, by reaction with an alcohol (e.g., methanol or propanol) in the presence of an acid catalyst, would convert it into a more volatile ester. acs.org Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can be used to derivatize both the carboxylic acid and the N-H of the amide group, significantly increasing volatility. sigmaaldrich.comresearchgate.net
Once derivatized, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. researchgate.netmdpi.com The choice of the GC column is also critical, with polar stationary phases often being preferred for the analysis of derivatized amino acids. acs.orgacs.org
Potential GC-MS Parameters (after derivatization):
| Parameter | Potential Value/Condition | Rationale |
| Derivatization | Esterification followed by acylation or silylation | To increase the volatility of the analyte for GC analysis. sigmaaldrich.comacs.org |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Standard carrier gas for GC-MS. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min | A typical temperature program to separate compounds with varying volatilities. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| MS Quadrupole Temp | 150 °C | To maintain the integrity of the ions. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is primarily used for qualitative analysis, such as monitoring reaction progress, checking the purity of a compound, or as a preliminary screening tool. nih.govresearchgate.netakjournals.comresearchgate.netcrsubscription.com For this compound, TLC can be used to quickly assess its presence in a sample and to get an indication of its polarity relative to other components.
A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of a polar and a less polar organic solvent as the mobile phase. nih.govresearchgate.netakjournals.comresearchgate.netcrsubscription.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The Rf (retention factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification when compared to a standard.
Visualization of the spot corresponding to this compound on the TLC plate would likely require a staining reagent, as the compound is not colored and may not be strongly UV-active. Common stains for compounds with functional groups like carboxylic acids and amides include potassium permanganate (B83412) or ninhydrin (B49086) (after hydrolysis of the amide). crsubscription.com
Potential TLC Parameters:
| Parameter | Potential Value/Condition | Rationale |
| Stationary Phase | Silica gel 60 F254 plates | Standard stationary phase for the separation of moderately polar organic compounds. |
| Mobile Phase | Ethyl acetate:Hexane:Acetic acid (e.g., 7:2:1) | A common solvent system for separating compounds of intermediate polarity. The acetic acid helps to suppress the ionization of the carboxylic acid group. |
| Development | Ascending development in a saturated chamber | Standard TLC development technique. |
| Visualization | Staining with potassium permanganate solution or iodine vapor | General purpose stains for organic compounds. |
Sample Preparation and Extraction Protocols for Complex Biological Matrices
The analysis of this compound in complex biological matrices such as plasma, serum, or tissue homogenates requires efficient sample preparation to remove interfering substances like proteins and salts. nih.gov The goal is to isolate the analyte of interest and concentrate it to a level that is detectable by the chosen analytical instrument.
Commonly used techniques for the extraction of small, polar molecules from biological fluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation: This is a simple and rapid method where a solvent such as acetonitrile or methanol is added to the sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed.
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases. For this compound, which has both polar and non-polar character, the pH of the aqueous phase can be adjusted to optimize its extraction into an organic solvent. For example, acidifying the sample would protonate the carboxylic acid group, making the molecule less polar and more extractable into a solvent like ethyl acetate.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique than LLE. A variety of SPE sorbents can be used, including reversed-phase (e.g., C18) for retaining non-polar compounds, and ion-exchange (anion or cation exchange) for retaining charged molecules. For this compound, a mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties could be particularly effective.
Derivatization Strategies for Enhanced Analytical Detection
As mentioned previously, derivatization is often a crucial step for the analysis of this compound by both HPLC and GC. myfoodresearch.comactascientific.comactascientific.com The primary goals of derivatization are to improve chromatographic properties (e.g., volatility for GC) and to enhance detector response. myfoodresearch.comactascientific.comactascientific.com
For HPLC analysis , pre-column derivatization with a fluorescent tag is a popular choice for amino acid analysis due to the high sensitivity and selectivity of fluorescence detection. myfoodresearch.comactascientific.comactascientific.com Common derivatizing reagents include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. myfoodresearch.comliberty.eduactascientific.com However, OPA does not react with secondary amines.
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable and highly fluorescent derivatives. actascientific.com
Dansyl chloride: Reacts with primary and secondary amines to yield fluorescent sulfonamide derivatives. actascientific.comactascientific.com
For GC analysis , derivatization is essential to increase volatility. sigmaaldrich.comresearchgate.netacs.orgnih.gov The carboxylic acid and amide groups are the primary targets for derivatization. Strategies include:
Esterification: The carboxylic acid group can be converted to a methyl, propyl, or other alkyl ester. acs.org
Silylation: Reagents such as BSTFA or MTBSTFA can be used to replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comresearchgate.net
Acylation: The amine group (after hydrolysis of the amide) can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form volatile derivatives. actascientific.com
Development of High-Throughput Analytical Platforms
In many research settings, such as in drug discovery or metabolomics studies, there is a need to analyze a large number of samples in a short period. This has led to the development of high-throughput analytical platforms.
For the analysis of this compound, a high-throughput method would likely involve:
Automated Sample Preparation: The use of robotic liquid handlers can automate the extraction and derivatization steps, increasing throughput and improving reproducibility. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (<2 µm), which allows for faster separations without sacrificing resolution. This can significantly reduce the analysis time per sample.
Mass Spectrometry (MS) Detection: Coupling UHPLC with a tandem mass spectrometer (MS/MS) provides high sensitivity and selectivity. nih.govacs.orgresearchgate.netdrugtargetreview.com A multiple reaction monitoring (MRM) method can be developed for the specific and sensitive quantification of this compound, even in complex matrices.
By combining these technologies, it is possible to develop a robust and high-throughput analytical platform for the rapid and accurate quantification of this compound in a large number of samples. nih.govacs.orgresearchgate.netdrugtargetreview.comnih.gov
Patent Landscape and Intellectual Property in 3 Butoxy 2 Acetylaminopropionic Acid Research
Analysis of Synthetic Routes Claimed in Relevant Patents
While no patents specifically detail the synthesis of 3-Butoxy-2-acetylaminopropionic acid, the patent literature for analogous compounds suggests two primary synthetic strategies that could be pursued and potentially patented. These routes generally involve either the N-acetylation of a precursor amino acid or the etherification of a serine derivative.
A plausible and commonly patented approach for similar molecules involves the N-acetylation of an amino acid . This strategy would begin with the synthesis of 3-butoxy-2-aminopropionic acid. The final step would then be the acetylation of the amino group. Patents for the production of N-acetyl-D,L-alpha-aminocarboxylic acids often describe acetylation using acetic anhydride (B1165640) in an acetic acid medium. The reaction temperature is a critical parameter, with temperatures ranging from 60-150°C being cited as effective. A key aspect of some patented processes is the avoidance of an aqueous workup, which can simplify the isolation of the final N-acetylated product.
Another viable synthetic route that could be the subject of patent claims is the etherification of an N-acetylserine derivative . This approach would start with a readily available serine derivative, which would first be N-acetylated. The hydroxyl group of the N-acetylserine would then be etherified using a butyl-containing reagent, such as a butyl halide or butanol under acidic conditions, to yield this compound. Patents related to the synthesis of similar 3-alkoxy-2-alkyl-propionic acid derivatives describe analogous condensation reactions.
A third, more complex, but potentially patentable route could involve the catalytic hydrogenation of an acrylic acid analog . This method is detailed in patents for the preparation of 3-alkoxy-2-alkyl-propionic acid esters. The synthesis would involve the creation of a 3-butoxy-2-acetylamino-acrylic acid intermediate, which would then be reduced to the final product. The novelty in such a patent could lie in the specific catalyst and reaction conditions used to achieve high yield and stereoselectivity.
The following table summarizes these potential patented synthetic routes:
| Synthetic Route | Key Steps | Potential for Patentability |
| N-acetylation of 3-butoxy-2-aminopropionic acid | 1. Synthesis of 3-butoxy-2-aminopropionic acid.2. Acetylation of the amino group. | Novel methods for the synthesis of the precursor or improved, non-aqueous acetylation processes. |
| Etherification of N-acetylserine | 1. N-acetylation of a serine derivative.2. Etherification of the hydroxyl group. | Novel catalysts or conditions for the etherification step to improve yield and purity. |
| Catalytic hydrogenation of an acrylic acid analog | 1. Synthesis of a 3-butoxy-2-acetylamino-acrylic acid intermediate.2. Catalytic hydrogenation. | Development of highly efficient and stereoselective catalysts and hydrogenation conditions. |
Patented Derivatives and Their Potential Research Applications
Directly patented derivatives of this compound have not been identified in the current patent landscape. However, by examining patents for related N-acetylated amino acids and propionic acid derivatives, we can infer the types of derivatives that could be developed and patented, along with their potential applications.
Ester and Amide Derivatives: A common strategy to modify the properties of a carboxylic acid is to convert it into an ester or an amide. Patents for other N-acetylated amino acids often describe the synthesis of various ester and amide derivatives. For this compound, methyl, ethyl, or benzyl (B1604629) esters could be synthesized to enhance cell permeability, making them useful as prodrugs in pharmaceutical research. Similarly, amide derivatives, including those with other amino acids or small molecule amines, could be explored for their potential as enzyme inhibitors or as building blocks for larger peptide-based therapeutics.
Derivatives with Modified Butoxy Chains: Modifications to the butoxy side chain could also be a source of patentable derivatives. For instance, introducing substituents on the butyl group, such as fluorine atoms, could alter the compound's metabolic stability and pharmacokinetic profile. Such fluorinated derivatives are often the subject of patents in medicinal chemistry.
Potential Research Applications: The research applications of these potential derivatives would likely be in the fields of biochemistry and pharmacology. N-acetylated amino acids are known to have various biological activities. For example, N-acetylcysteine is used as a mucolytic agent and for the treatment of acetaminophen (B1664979) overdose. Derivatives of this compound could be investigated for similar or novel therapeutic activities. The ether linkage and the N-acetyl group provide a unique combination of structural features that could lead to interactions with specific biological targets.
The following table outlines potential patented derivatives and their research applications:
| Derivative Class | Examples | Potential Research Applications |
| Esters | Methyl, Ethyl, Benzyl esters | Prodrugs with improved bioavailability, intermediates in organic synthesis. |
| Amides | Amides with amino acids or bioactive amines | Enzyme inhibitors, peptide synthesis building blocks, novel therapeutic agents. |
| Modified Butoxy Chains | Fluorinated or hydroxylated butyl groups | Enhanced metabolic stability, altered pharmacokinetic properties, tools for studying biological interactions. |
Future Directions in Patentable Research Areas
Future patentable research involving this compound is likely to focus on several key areas, building upon the existing knowledge of related compounds.
Stereoselective Synthesis: A significant area for future patents will be the development of stereoselective synthetic routes. For many biological applications, a single enantiomer of a chiral molecule is active, while the other may be inactive or even have undesirable side effects. Therefore, methods that produce enantiomerically pure (R)- or (S)-3-Butoxy-2-acetylaminopropionic acid would be highly valuable and patentable. This could involve the use of chiral catalysts in the hydrogenation route or enzymatic resolution methods.
Novel Derivatives and Conjugates: The synthesis of novel derivatives and conjugates of this compound represents another promising avenue for patentable research. This could include linking the molecule to other active pharmaceutical ingredients (APIs) to create hybrid drugs with dual modes of action. Conjugation to polymers or nanoparticles for targeted drug delivery is another area with significant patent potential.
New Therapeutic Applications: As the biological activity of this compound and its derivatives is further explored, new therapeutic applications may be discovered. Patents could be filed to protect the use of these compounds for treating specific diseases. Given the structural similarity to other biologically active N-acetylated amino acids, research could focus on areas such as inflammation, oxidative stress, and metabolic disorders.
Concluding Remarks and Future Research Directions
Summary of Key Academic Findings on 3-Butoxy-2-acetylaminopropionic Acid
Academic research has identified this compound primarily as a significant metabolite of the industrial chemical n-butyl glycidyl (B131873) ether (nBGE). tandfonline.comnih.govwikipedia.orgeuropa.eu Studies conducted on the metabolism of nBGE in animal models, specifically rats, have shown that this compound is a major urinary metabolite. nih.govresearchgate.netresearchgate.net In one key study, this compound accounted for approximately 23% of the metabolites identified in the urine of rats following oral administration of nBGE. nih.govresearchgate.netresearchgate.net
The formation of this compound is a part of the biotransformation and detoxification pathway of nBGE. tandfonline.comeuropa.eu The proposed metabolic pathways suggest that nBGE first undergoes hydration of its epoxide ring. europa.eu This is followed by a series of oxidation reactions. europa.eu Researchers have described the subsequent formation of this compound as a novel pathway, possibly involving the amination of a keto-acid intermediate followed by acetylation. tandfonline.com This metabolic process is considered an efficient method of detoxifying the reactive nBGE molecule. tandfonline.comeuropa.eu
The table below summarizes the findings from key metabolic studies of n-butyl glycidyl ether where this compound was identified.
| Parent Compound | Species | Key Finding | Percentage of Metabolite |
| n-Butyl glycidyl ether | Rat | Major urinary metabolite | 23% |
| n-Butyl glycidyl ether | Rabbit | Identified as a metabolite | Not quantified |
Data sourced from studies on the metabolism of n-butyl glycidyl ether.
Unaddressed Research Questions and Gaps in Knowledge
Despite its identification as a major metabolite, significant gaps in the scientific knowledge of this compound remain. The existing research has focused on the compound as a product of nBGE metabolism, rather than as an independent chemical entity. Consequently, there is no available data on the synthesis, isolation, or the specific chemical and physical properties of pure this compound.
Key unaddressed research questions include:
Toxicological Profile: The biological activity and potential toxicity of isolated this compound are unknown. Current toxicological data is available for the parent compound, nBGE, but not for its individual metabolites.
Mechanism of Formation: While potential metabolic pathways have been proposed, the precise biochemical mechanisms leading to the formation of this compound have not been fully elucidated. tandfonline.com The specific enzymes and intermediate steps involved in the amination and acetylation process are yet to be identified.
Human Metabolism: The formation of this metabolite has been documented in animal models, particularly rats. researchgate.netresearchgate.net It remains unknown whether this compound is also a metabolite of nBGE in humans and if the metabolic pathways are comparable.
Pharmacokinetics: There is no information regarding the absorption, distribution, metabolism, and excretion of this compound itself if it were to enter a biological system directly.
Emerging Methodologies and Interdisciplinary Research Opportunities
Future research into this compound would benefit from the application of modern analytical and computational techniques, as well as interdisciplinary collaboration.
Emerging Methodologies:
Advanced Analytical Chemistry: The use of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to study the metabolism of nBGE in greater detail. These techniques could help to definitively confirm the structure of intermediates and provide a more complete picture of the metabolic pathway leading to this compound.
In Silico Toxicology: Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could be used to predict the potential toxicity and biological activity of this compound. This would allow for a preliminary risk assessment before undertaking extensive in vitro or in vivo studies.
Interdisciplinary Research Opportunities:
Synthetic Chemistry and Toxicology: A collaborative effort between synthetic organic chemists and toxicologists presents a significant opportunity. Chemists could focus on developing a robust and efficient method for synthesizing pure this compound. This would, for the first time, provide toxicologists with the necessary material to conduct detailed studies on its specific biological effects, separate from its parent compound.
Biomonitoring and Occupational Health: Research could be initiated to investigate whether this compound can be used as a specific biomarker for occupational exposure to nBGE. This would involve collaboration between analytical chemists, toxicologists, and occupational health specialists to develop methods for its detection in human urine and to correlate its levels with exposure to nBGE in the workplace.
Q & A
Q. How can researchers validate novel metabolites identified in biodegradation studies?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm mass accuracy.
- Synthesis of Reference Standards : Chemically synthesize suspected metabolites (e.g., deacetylated derivatives) for spectral matching.
- Stable Isotope Probing (SIP) : Track ¹³C-labeled parent compound in microbial cultures to confirm metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
